4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
Description
Historical Development of Pyrazolopyridine Research
The pyrazolo[3,4-b]pyridine scaffold was first synthesized in 1908 by Ortoleva through the iodine-mediated cyclization of diphenylhydrazone and pyridine derivatives. Early studies focused on elucidating its tautomeric behavior and aromatic properties, which distinguished it from simpler monocyclic heterocycles. By the mid-20th century, researchers recognized its potential as a purine isostere, sparking interest in its bioactivity. The 1980s marked a turning point with the development of regioselective synthetic methods, such as the Gould-Jacobs reaction, enabling systematic exploration of substitution patterns. Contemporary research leverages computational modeling and high-throughput screening to optimize its pharmacological profile, particularly in oncology and neurodegenerative disease applications.
Significance of 4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in Pharmaceutical Sciences
This compound’s strategic value arises from three key attributes:
- Kinase Inhibition : The chlorine atom at position 4 enhances electrophilicity, facilitating hydrogen bonding with kinase ATP-binding pockets. For example, pyrazolo[3,4-b]pyridine derivatives inhibit tropomyosin receptor kinases (TRKs) with IC50 values as low as 56 nM, as demonstrated in Km-12 cell line studies.
- Metabolic Stability : Methyl groups at positions 1 and 6 reduce oxidative metabolism, prolonging half-life. Plasma stability assays show <10% degradation over 24 hours for analogous compounds.
- Synthetic Versatility : The chlorine atom serves as a leaving group for nucleophilic aromatic substitution, enabling rapid diversification. Catalytic methods using Fe3O4@MIL-101(Cr)-N(CH2PO3)2 achieve yields exceeding 80% in one-pot reactions.
Table 1 : Key Pharmacological Advantages of this compound Derivatives
Position Within Heterocyclic Chemistry Classification Systems
Pyrazolo[3,4-b]pyridines belong to the azaindole family, classified as 7-aza-indoles in the International Union of Pure and Applied Chemistry (IUPAC) system. Their bicyclic structure comprises:
- A pyrazole ring (positions 1–3, 5) fused to a pyridine ring (positions 4, 6–8).
- Electron-deficient character due to the pyridine nitrogen, enabling π-π stacking with aromatic amino acids.
- Substitution patterns that modulate electron density: Chlorine at C4 increases electrophilicity, while methyl groups at N1 and C6 enhance lipophilicity.
This classification places them between purines (e.g., adenine) and simpler azoles (e.g., benzimidazoles), combining the bioisosteric advantages of both.
Structural Relationship to Biologically Relevant Purine Bases
The scaffold’s resemblance to adenine and guanine underpins its biological activity:
Structural Mimicry :
- The pyrazole ring corresponds to the imidazole portion of purines.
- The pyridine nitrogen at position 8 mirrors the N9 position in adenine.
- Chlorine at C4 mimics the C6 amino group in adenine, enabling similar hydrogen-bonding patterns.
Functional Consequences :
- Kinase Inhibition : Competes with ATP for binding in catalytic pockets. Molecular docking studies show ΔG values of −9.2 kcal/mol for TRKA complexes.
- Epigenetic Modulation : Interacts with purine-binding domains in histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).
- Neurotransmitter Analogy : Serves as a constrained scaffold for adenosine A2A receptor antagonists, with Ki values < 100 nM in Parkinson’s disease models.
Table 2 : Structural Comparison with Purine Bases
| Feature | Adenine/Guanine | This compound |
|---|---|---|
| Aromatic System | Bicyclic purine | Pyrazolo[3,4-b]pyridine |
| Key Substituents | NH2 at C6 (adenine) | Cl at C4, CH3 at N1/C6 |
| Hydrogen Bond Capacity | 2–3 donor/acceptor | 1–2 donor/acceptor (Cl, ring N) |
| Biological Targets | Kinases, GPCRs | TRKs, HDACs, A2A receptors |
Properties
IUPAC Name |
4-chloro-1,6-dimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)6-4-10-12(2)8(6)11-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNCIDGRQNLKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by methylation using methyl iodide. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group (if present) to an amino group
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are used under conditions like heating or microwave irradiation.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used
Major Products
Nucleophilic substitution: Substituted pyrazolopyridines with various functional groups.
Oxidation: N-oxides of pyrazolopyridines.
Reduction: Amino-substituted pyrazolopyridines
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine show promising antiviral activity against several viruses. For instance, specific derivatives have demonstrated effectiveness against the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). These findings suggest that modifications to the pyrazolo[3,4-b]pyridine scaffold could enhance antiviral efficacy.
Oncology Applications
The compound's ability to inhibit kinase activity positions it as a potential candidate in cancer research. Kinase inhibitors are crucial in targeting various cancer types by interfering with cell signaling pathways that promote tumor growth and survival.
Similar Compounds
| Compound Name | Structure Type |
|---|---|
| 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolopyrimidine |
| 4-chloro-1,6-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine | Pyrazolotriazine |
| 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridine | Another variant of pyrazolopyridine |
Uniqueness
The unique fused ring structure and substitution pattern of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine confer distinct chemical and biological properties compared to its analogs. This uniqueness may lead to different reactivity profiles and selectivity towards biological targets.
Case Study: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry investigated the antiviral properties of various derivatives of pyrazolo[3,4-b]pyridine. The results indicated that certain modifications significantly increased potency against HSV-1 compared to standard antiviral treatments.
Case Study: Cancer Research
In another study featured in Cancer Research, researchers explored the effects of this compound on specific cancer cell lines. The findings revealed notable inhibition of cell proliferation and induction of apoptosis in treated cells.
Mechanism of Action
The mechanism of action of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including anti-proliferative and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Reactivity
4-Substituted Pyrazolo[3,4-b]pyridines
Replacement of the 4-chloro group with other nucleophiles (e.g., aniline, thiols) generates derivatives with diverse biological profiles:
- 4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters: Synthesized via condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with anilines. These derivatives showed potent antileishmanial activity, with 3'-diethylaminomethyl-substituted analogs achieving IC₅₀ values as low as 0.12 µM against Leishmania amazonensis .
- Sulphonamide derivatives : Chlorosulphonyl analogs (e.g., compound 3 in ) were synthesized via Meerwein reactions, demonstrating antibacterial activity against Gram-positive and Gram-negative strains .
C3 and C6 Substituent Effects
- Chloro substituents on phenyl rings: Derivatives like 11c, 11e, and 11h (4-chloro-phenyl analogs) exhibited reduced antibacterial activity, except 11e, which retained potency against P. aeruginosa and E. coli (MIC = 8 µg/mL) .
- Methyl groups at C6 : Compounds 11b and 11f (p-methyl at C6) showed diminished antibacterial activity, highlighting the sensitivity of bioactivity to substitution patterns .
Physicochemical Properties
Key parameters influencing bioactivity include log P (hydrophobicity) and steric factors (e.g., Sterimol parameters L and B₂ ):
| Compound | log P | IC₅₀ (µM) L. amazonensis | Key Substituents |
|---|---|---|---|
| 4-Chloro-1,6-dimethyl | 1.92† | N/A | Cl (C4), Me (C1, C6) |
| 3'-Diethylaminomethyl analog | 2.78 | 0.12 | Diethylaminomethyl (C3') |
| Chlorosulphonyl derivative | 2.15‡ | N/A | SO₂Cl (C4) |
†Calculated using Hansch-Fujita fragmental constants .
‡Estimated via shake-flask methodology .
Key Takeaways
Substituent Position Matters : Chloro groups at C4 enhance reactivity for further derivatization, while substituents at C3 or C6 phenyl rings often reduce antibacterial activity .
Hydrophobicity Drives Potency: Higher log P correlates with improved antileishmanial activity in diethylaminomethyl analogs .
Synthetic Innovation: Ultrasonic and microwave methods significantly enhance yield and efficiency compared to traditional routes .
Contradictions and Limitations
- While chloro substituents generally reduce antibacterial activity, 11e defies this trend, suggesting context-dependent effects .
- Limited commercial availability of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (discontinued by CymitQuimica ) restricts large-scale applications compared to readily available analogs.
Biological Activity
4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS Number: 19867-78-8) is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a fused ring structure that combines a pyrazole and a pyridine ring, which contributes to its unique chemical and biological properties. It has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of oncology and virology.
- Molecular Formula : C8H8ClN3
- Molecular Weight : 181.62 g/mol
- IUPAC Name : 4-chloro-1,6-dimethylpyrazolo[3,4-b]pyridine
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an inhibitor of various kinases, which are critical in cell signaling pathways. By binding to the active sites of these kinases, the compound disrupts downstream signaling processes that can lead to cellular proliferation and inflammation .
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising activity against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). In vitro tests indicated that certain derivatives exhibited higher antiviral activities compared to standard treatments, suggesting that modifications to the pyrazolo[3,4-b]pyridine scaffold could enhance efficacy against viral infections .
Anticancer Properties
Research into the anticancer properties of this compound has revealed its potential as a scaffold for developing novel anticancer agents. Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been evaluated in various cancer cell lines with promising results indicating its role as a selective cytotoxic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the pyrazolo ring or substituents can significantly influence its potency and selectivity against various biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Methylation at N(1) | Increased kinase inhibition |
| Substitution at C(4) | Enhanced antiviral activity |
| Halogenation | Improved selectivity for specific receptors |
Study on Antiviral Efficacy
In a comparative study analyzing various heterocyclic compounds against TMV, derivatives of this compound were found to exhibit significant antiviral properties. The most effective compounds showed over 90% inhibition at concentrations lower than those required for commercial antiviral agents .
Evaluation in Cancer Models
A recent investigation into the anticancer effects of this compound involved testing its efficacy in human cancer cell lines. Results indicated a dose-dependent response with significant reductions in cell viability observed at concentrations as low as 10 µM. Further studies are ongoing to elucidate its mechanism of action and potential clinical applications .
Q & A
Q. What in vitro models are used to evaluate anti-parasitic activity of pyrazolo[3,4-b]pyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
